molecular formula C18H33NO4 B175380 N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone CAS No. 172670-99-4

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Cat. No.: B175380
CAS No.: 172670-99-4
M. Wt: 327.5 g/mol
InChI Key: IKQUESGRCDRZTI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, also known as 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide or N-(3-oxodecanoyl)-homoserine lactone, is a member of the N-acyl-homoserine lactone family . These molecules are involved in a bacterial communication process known as quorum sensing . They act as signaling molecules, controlling gene expression and cellular metabolism .

Mode of Action

This compound is a small diffusible signaling molecule . It interacts with its targets by diffusing across the cell membrane and binding to specific receptor proteins within the cell . This binding event triggers changes in gene expression, leading to alterations in cellular behavior .

Biochemical Pathways

The compound plays a crucial role in the quorum sensing system of bacteria . It affects several biochemical pathways, including those involved in virulence factor production, biofilm formation, and cellular metabolism . For instance, it has been found to alter lipid-ordered domains, which are critical for transmembrane receptor signaling .

Pharmacokinetics

Given its chemical structure, it is likely soluble in dmf or acetonitrile . It is recommended to be stored at -20°C , suggesting that it may have stability issues at higher temperatures.

Result of Action

The action of this compound results in significant changes in bacterial behavior. It can decrease the production of various quorum sensing-controlled virulence factors . It also alters the level of various metabolites involved in the quorum sensing system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the density of the bacterial population, and the physical and chemical conditions of the environment can all impact the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone typically involves the acylation of homoserine lactone with a tetradecanoic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted amides .

Scientific Research Applications

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone has several applications in scientific research:

    Chemistry: It is used as a model compound to study acylation reactions and the behavior of N-acyl-amino acids.

Properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUESGRCDRZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470555
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172670-99-4
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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